molecular formula C28H32N2O5 B15098186 5-(4-ethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-4-[(2E)-3-phenylprop-2-enoyl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-ethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-4-[(2E)-3-phenylprop-2-enoyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15098186
M. Wt: 476.6 g/mol
InChI Key: SGDUVRSVDCGJHA-NTEUORMPSA-N
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Description

5-(4-ethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-4-[(2E)-3-phenylprop-2-enoyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a pyrrolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-4-[(2E)-3-phenylprop-2-enoyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Ethoxyphenyl Group: This step might involve a Friedel-Crafts acylation reaction.

    Attachment of the Morpholinyl Propyl Group: This can be done through nucleophilic substitution reactions.

    Addition of the Phenylprop-2-enoyl Group: This step might involve a Wittig reaction or a similar olefination process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.

    Reduction: Reduction reactions could target the carbonyl groups or the double bond in the phenylprop-2-enoyl moiety.

    Substitution: Various substitution reactions could occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits any bioactive properties.

Medicine

If the compound shows any therapeutic effects, it could be developed into a drug for treating specific diseases or conditions.

Industry

In industry, it might be used in the synthesis of advanced materials or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it acts as a pharmaceutical agent, it might bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-4-[(2E)-3-phenylprop-2-enoyl]-1,5-dihydro-2H-pyrrol-2-one
  • 5-(4-ethoxyphenyl)-3-hydroxy-1-[3-(piperidin-4-yl)propyl]-4-[(2E)-3-phenylprop-2-enoyl]-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The unique combination of functional groups in 5-(4-ethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-4-[(2E)-3-phenylprop-2-enoyl]-1,5-dihydro-2H-pyrrol-2-one might confer specific properties that are not present in similar compounds, such as enhanced bioactivity or improved stability.

Properties

Molecular Formula

C28H32N2O5

Molecular Weight

476.6 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-3-[(E)-3-phenylprop-2-enoyl]-2H-pyrrol-5-one

InChI

InChI=1S/C28H32N2O5/c1-2-35-23-12-10-22(11-13-23)26-25(24(31)14-9-21-7-4-3-5-8-21)27(32)28(33)30(26)16-6-15-29-17-19-34-20-18-29/h3-5,7-14,26,32H,2,6,15-20H2,1H3/b14-9+

InChI Key

SGDUVRSVDCGJHA-NTEUORMPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C=CC4=CC=CC=C4

Origin of Product

United States

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